2,3,3',4,5,5'-Hexachlorobiphenyl
Overview
Description
2,3,3’,4,5,5’-Hexachlorobiphenyl is an organic compound belonging to the class of polychlorinated biphenyls (PCBs). These compounds are characterized by the presence of multiple chlorine atoms attached to biphenyl, a molecule composed of two benzene rings. Polychlorinated biphenyls have been widely used in various industrial applications due to their chemical stability and insulating properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,3’,4,5,5’-Hexachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The reaction is carried out using chlorine gas in the presence of a catalyst, such as iron or aluminum chloride, at elevated temperatures. The degree of chlorination can be controlled by adjusting the reaction time and temperature .
Industrial Production Methods: Industrial production of polychlorinated biphenyls, including 2,3,3’,4,5,5’-Hexachlorobiphenyl, was historically achieved through the direct chlorination of biphenyl in large reactors. This process allowed for the production of various PCB congeners with different degrees of chlorination .
Chemical Reactions Analysis
Types of Reactions: 2,3,3’,4,5,5’-Hexachlorobiphenyl can undergo several types of chemical reactions, including:
Reduction: This reaction involves the removal of chlorine atoms, resulting in the formation of less chlorinated biphenyls.
Substitution: This reaction involves the replacement of chlorine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like sodium hydroxide or ammonia can facilitate substitution reactions.
Major Products: The major products formed from these reactions include hydroxylated biphenyls, less chlorinated biphenyls, and substituted biphenyls with various functional groups .
Scientific Research Applications
2,3,3’,4,5,5’-Hexachlorobiphenyl has been extensively studied for its environmental and biological effects. Some of its key applications include:
Environmental Chemistry: Used as a model compound to study the environmental fate and transport of PCBs.
Toxicology: Investigated for its toxic effects on various organisms, including its potential to disrupt endocrine systems.
Analytical Chemistry: Used as a standard in the development of analytical methods for detecting and quantifying PCBs in environmental samples.
Mechanism of Action
The mechanism by which 2,3,3’,4,5,5’-Hexachlorobiphenyl exerts its effects involves several molecular targets and pathways:
Disruption of Cellular Calcium Homeostasis: The compound can interfere with calcium channels, leading to altered cellular calcium levels.
Activation of Protein Kinase C: This enzyme plays a crucial role in various cellular processes, and its activation by PCBs can lead to changes in cell signaling and function.
Comparison with Similar Compounds
2,2’,3,3’,4,4’-Hexachlorobiphenyl: Another hexachlorinated biphenyl with a different chlorine substitution pattern.
2,2’,4,4’,5,5’-Hexachlorobiphenyl: Known for its use in environmental studies and toxicology research.
Uniqueness: 2,3,3’,4,5,5’-Hexachlorobiphenyl is unique due to its specific chlorine substitution pattern, which influences its chemical properties and biological effects. This compound’s distinct structure makes it a valuable model for studying the behavior and impact of PCBs in various contexts .
Properties
IUPAC Name |
1,2,3,4-tetrachloro-5-(3,5-dichlorophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl6/c13-6-1-5(2-7(14)3-6)8-4-9(15)11(17)12(18)10(8)16/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKLGRAIIIGOHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074146 | |
Record name | 2,3,3',4,5,5'-Hexachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4074146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39635-35-3 | |
Record name | PCB 159 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39635-35-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,3',4,5,5'-Hexachlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039635353 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,3',4,5,5'-Hexachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4074146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,3',4,5,5'-HEXACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2X9K0ZLO55 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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